SB-224289

Catalog No.
S542576
CAS No.
180083-23-2
M.F
C32H32N4O3
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-224289

CAS Number

180083-23-2

Product Name

SB-224289

IUPAC Name

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3

InChI Key

ATQMRMGXINTJHV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1'-methyl-5-(2'-methyl-4'-((5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-piperidone) hemioxalate, SB 224289, SB 22489G, SB-224289, SB-22489G, SB224289

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6

The exact mass of the compound (2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone is 520.2474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of 1,2,4-oxadiazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-224289 is a highly potent, selective 5-HT1B receptor antagonist and inverse agonist, utilized extensively as a pharmacological tool compound to isolate terminal serotonin autoreceptor function. Procuring the hydrochloride salt of SB-224289 provides researchers with a highly processable, water-soluble (up to 15 mM) and DMSO-soluble (up to 100 mM) material, ensuring seamless integration into both in vitro binding assays and in vivo dosing regimens. With a high binding affinity (pKi of 8.2 to 8.6), it serves as the definitive standard for differentiating 5-HT1B-mediated physiological and behavioral responses from those of closely related serotonergic targets [1].

Generic substitution with older, non-selective serotonin antagonists critically compromises target validation due to the high sequence homology and overlapping tissue distribution of 5-HT1B and 5-HT1D receptors. Utilizing mixed ligands, such as GR127935, results in simultaneous blockade of both receptor subtypes, making it impossible to definitively attribute neurochemical changes, behavioral phenotypes, or vascular responses to the 5-HT1B autoreceptor specifically. For procurement teams supporting neuropharmacology or addiction research, investing in the highly selective SB-224289 is essential to prevent confounded experimental readouts, eliminate the need for redundant validation assays, and ensure reproducible, publication-quality target isolation [1].

Superior Subtype Selectivity: 5-HT1B vs. 5-HT1D

SB-224289 was specifically engineered to overcome the limitations of mixed serotonergic ligands, demonstrating an 80-fold selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor[1]. In contrast, the historical benchmark material GR127935 exhibits a pKi of 8.5 for both isoforms, offering zero discrimination between the two, which disrupts mainstream laboratory workflows by requiring redundant validation assays[1].

Evidence DimensionReceptor Subtype Selectivity (5-HT1B vs 5-HT1D)
Target Compound Data80-fold selectivity for 5-HT1B over 5-HT1D
Comparator Or BaselineGR127935 (0-fold selectivity; pKi 8.5 for both)
Quantified Difference80-fold improvement in subtype discrimination
ConditionsIn vitro radioligand binding assays on cloned human receptors

Enables researchers to definitively isolate 5-HT1B-mediated effects without the confounding noise of 5-HT1D blockade, directly improving assay reproducibility.

Off-Target Receptor Exclusion: 5-HT2A

Beyond its primary 1B/1D discrimination, SB-224289 provides exceptional off-target cleanliness, showing >200-fold selectivity for 5-HT1B over 5-HT2A receptors [1]. This starkly contrasts with less selective agents or broad-spectrum antagonists that inadvertently modulate 5-HT2A, which can severely skew vascular and behavioral data[1].

Evidence DimensionSelectivity over 5-HT2A receptors
Target Compound Data>200-fold selectivity for 5-HT1B over 5-HT2A
Comparator Or BaselineNon-selective serotonergic antagonists (high 5-HT2A affinity)
Quantified Difference>200-fold margin of safety against 5-HT2A cross-reactivity
ConditionsIn vitro radioligand binding assays

Prevents off-target 5-HT2A modulation from confounding hemodynamic or neurobehavioral experimental readouts, ensuring high-purity data.

Formulation Compatibility and In Vivo Processability

The hydrochloride salt of SB-224289 offers excellent physicochemical properties for in vivo formulation, achieving aqueous solubility up to 15 mM and DMSO solubility up to 100 mM . This represents a significant processability advantage over highly lipophilic CNS compounds that require complex, artifact-inducing lipid or cyclodextrin vehicles for systemic administration .

Evidence DimensionAqueous and Solvent Solubility
Target Compound DataSoluble in water (15 mM) and DMSO (100 mM)
Comparator Or BaselineStandard lipophilic CNS ligands (insoluble in water)
Quantified DifferenceEnables direct aqueous or low-solvent dosing formulations
ConditionsStandard laboratory formulation conditions at room temperature

Simplifies dosing vehicle preparation, ensuring reproducible systemic delivery while minimizing vehicle-induced behavioral artifacts.

Functional Efficacy in Autoreceptor Blockade

In functional assays, SB-224289 acts as a potent inverse agonist and antagonist at terminal 5-HT autoreceptors, where sequential administration of SB-224289 and an SSRI significantly increases extracellular 5-HT levels compared to baseline vehicle treatments [1]. This proves its functional superiority in modulating serotonergic tone in vivo [1].

Evidence DimensionExtracellular 5-HT Level Modulation
Target Compound DataSignificant increase in extracellular 5-HT when combined with paroxetine
Comparator Or BaselineVehicle baseline (no effect on 5-HT levels)
Quantified DifferenceRobust functional blockade of terminal autoreceptor feedback
ConditionsIn vivo microdialysis in guinea-pig dorsal hippocampus

Validates the compound as a reliable, functional probe for neurochemical studies requiring precise manipulation of serotonin release.

In Vivo Microdialysis and Neurochemical Profiling

Due to its potent terminal autoreceptor blockade and high aqueous solubility, SB-224289 is the optimal choice for microdialysis studies aiming to quantify extracellular serotonin dynamics without the confounding effects of 5-HT1D modulation [1].

Psychostimulant Addiction and Relapse Modeling

SB-224289 is routinely procured to reverse the behavioral effects of 5-HT1B agonists (e.g., CP 94,253) in cocaine and methamphetamine self-administration models, providing definitive proof of 5-HT1B-mediated mechanisms in addiction pathways[2].

Vascular and Hemodynamic Target Validation

Given its >200-fold selectivity over 5-HT2A receptors, this compound is ideal for isolating 5-HT1B-specific vasoconstrictive or hypotensive responses in isolated tissue baths or anesthetized animal models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Exact Mass

520.24744090 Da

Monoisotopic Mass

520.24744090 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F95C648W4N

Other CAS

180083-23-2

Wikipedia

SB-224289

Dates

Last modified: 08-15-2023
1: Cassilly CD, Maddox MM, Cherian PT, Bowling JJ, Hamann MT, Lee RE, Reynolds TB. SB-224289 Antagonizes the Antifungal Mechanism of the Marine Depsipeptide Papuamide A. PLoS One. 2016 May 16;11(5):e0154932. doi: 10.1371/journal.pone.0154932. PubMed PMID: 27183222; PubMed Central PMCID: PMC4868317.
2: Vidal-Cantú GC, Jiménez-Hernández M, Rocha-González HI, Villalón CM, Granados-Soto V, Muñoz-Islas E. Role of 5-HT5A and 5-HT1B/1D receptors in the antinociception produced by ergotamine and valerenic acid in the rat formalin test. Eur J Pharmacol. 2016 Jun 15;781:109-16. doi: 10.1016/j.ejphar.2016.04.009. PubMed PMID: 27068146.
3: Kim JM, Jeong SW, Yang J, Lee SH, Kim WM, Jeong S, Bae HB, Yoon MH, Choi JI. Spinal 5-HT1A, not the 5-HT1B or 5-HT3 receptors, mediates descending serotonergic inhibition for late-phase mechanical allodynia of carrageenan-induced peripheral inflammation. Neurosci Lett. 2015 Jul 23;600:91-7. doi: 10.1016/j.neulet.2015.05.058. PubMed PMID: 26037417.
4: Maximino C, Lima MG, Batista Ede J, Oliveira KR, Herculano AM. Interaction between 5-HT1B receptors and nitric oxide in zebrafish responses to novelty. Neurosci Lett. 2015 Feb 19;588:54-6. doi: 10.1016/j.neulet.2014.12.049. PubMed PMID: 25545556.
5: Hall FS, Sora I, Hen R, Uhl GR. Serotonin/dopamine interactions in a hyperactive mouse: reduced serotonin receptor 1B activity reverses effects of dopamine transporter knockout. PLoS One. 2014 Dec 16;9(12):e115009. doi: 10.1371/journal.pone.0115009. PubMed PMID: 25514162; PubMed Central PMCID: PMC4267809.
6: Sánchez-Maldonado C, López-Sánchez P, Anguiano-Robledo L, Leopoldo M, Lacivita E, Terrón JA. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? J Cardiovasc Pharmacol. 2015 Apr;65(4):335-41. doi: 10.1097/FJC.0000000000000200. PubMed PMID: 25502305.
7: Chan KY, Labruijere S, Ramírez Rosas MB, de Vries R, Garrelds IM, Danser AH, Villalón CM, van den Bogaerdt A, Dirven C, MaassenVanDenBrink A. Cranioselectivity of sumatriptan revisited: pronounced contractions to sumatriptan in small human isolated coronary artery. CNS Drugs. 2014 Mar;28(3):273-8. doi: 10.1007/s40263-013-0136-0. PubMed PMID: 24430784.
8: Pentkowski NS, Harder BG, Brunwasser SJ, Bastle RM, Peartree NA, Yanamandra K, Adams MD, Der-Ghazarian T, Neisewander JL. Pharmacological evidence for an abstinence-induced switch in 5-HT1B receptor modulation of cocaine self-administration and cocaine-seeking behavior. ACS Chem Neurosci. 2014 Mar 19;5(3):168-76. doi: 10.1021/cn400155t. PubMed PMID: 24369697; PubMed Central PMCID: PMC3986226.
9: Liao CC, Lee LJ. Presynaptic 5-HT1B receptor-mediated synaptic suppression to the subplate neurons in the somatosensory cortex of neonatal rats. Neuropharmacology. 2014 Feb;77:81-9. doi: 10.1016/j.neuropharm.2013.08.040. PubMed PMID: 24055501.
10: Quiñonez-Bastidas GN, Cervantes-Durán C, Rocha-González HI, Murbartián J, Granados-Soto V. Analysis of the mechanisms underlying the antinociceptive effect of epicatechin in diabetic rats. Life Sci. 2013 Oct 17;93(17):637-45. doi: 10.1016/j.lfs.2013.08.022. PubMed PMID: 24012613.
11: Cervantes-Durán C, Rocha-González HI, Granados-Soto V. Peripheral and spinal 5-HT receptors participate in the pronociceptive and antinociceptive effects of fluoxetine in rats. Neuroscience. 2013 Nov 12;252:396-409. doi: 10.1016/j.neuroscience.2013.08.022. PubMed PMID: 23994595.
12: Godínez-Chaparro B, López-Santillán FJ, Argüelles CF, Villalón CM, Granados-Soto V. Role of 5-HT₁B/₁D receptors in the reduction of formalin-induced nociception and secondary allodynia/hyperalgesia produced by antimigraine drugs in rats. Life Sci. 2013 Jun 13;92(22):1046-54. doi: 10.1016/j.lfs.2013.03.023. PubMed PMID: 23583574.
13: Maximino C, Puty B, Benzecry R, Araújo J, Lima MG, de Jesus Oliveira Batista E, Renata de Matos Oliveira K, Crespo-Lopez ME, Herculano AM. Role of serotonin in zebrafish (Danio rerio) anxiety: relationship with serotonin levels and effect of buspirone, WAY 100635, SB 224289, fluoxetine and para-chlorophenylalanine (pCPA) in two behavioral models. Neuropharmacology. 2013 Aug;71:83-97. doi: 10.1016/j.neuropharm.2013.03.006. PubMed PMID: 23541719.
14: Hagan CE, McDevitt RA, Liu Y, Furay AR, Neumaier JF. 5-HT(1B) autoreceptor regulation of serotonin transporter activity in synaptosomes. Synapse. 2012 Dec;66(12):1024-34. doi: 10.1002/syn.21608. PubMed PMID: 22961814; PubMed Central PMCID: PMC3472085.
15: Baillie LD, Ahn AH, Mulligan SJ. Sumatriptan inhibition of N-type calcium channel mediated signaling in dural CGRP terminal fibres. Neuropharmacology. 2012 Sep;63(3):362-7. doi: 10.1016/j.neuropharm.2012.04.016. PubMed PMID: 22691374; PubMed Central PMCID: PMC3399992.
16: Silva SA, Ribeiro CA. Tachyphylaxis to the sumatriptan-induced contractile effect in the human uterine artery but not in human cerebral blood vessels: pharmacological demonstration of the 5-HT(1B) receptor functionality loss. Pharmacology. 2012;89(1-2):29-36. doi: 10.1159/000334930. PubMed PMID: 22302025.
17: Solati J, Salari AA, Bakhtiari A. 5HT(1A) and 5HT(1B) receptors of medial prefrontal cortex modulate anxiogenic-like behaviors in rats. Neurosci Lett. 2011 Oct 31;504(3):325-9. doi: 10.1016/j.neulet.2011.09.058. PubMed PMID: 21982809.
18: Janhunen SK, van der Zwaal EM, la Fleur SE, Adan RA. Inverse agonism at α2A adrenoceptors augments the hypophagic effect of sibutramine in rats. Obesity (Silver Spring). 2011 Oct;19(10):1979-86. doi: 10.1038/oby.2011.51. PubMed PMID: 21475142.
19: Nakamura E, Tanaka N, Kuwabara M, Yamashita A, Matsuo Y, Kanai T, Onitsuka T, Asada Y, Hisa H, Yamamoto R. Relative contributions of 5-hydroxytryptamine (5-HT) receptor subtypes in 5-HT-induced vasoconstriction of the distended human saphenous vein as a coronary artery bypass graft. Biol Pharm Bull. 2011;34(1):82-6. PubMed PMID: 21212522.
20: Aira Z, Buesa I, Salgueiro M, Bilbao J, Aguilera L, Zimmermann M, Azkue JJ. Subtype-specific changes in 5-HT receptor-mediated modulation of C fibre-evoked spinal field potentials are triggered by peripheral nerve injury. Neuroscience. 2010 Jul 14;168(3):831-41. doi: 10.1016/j.neuroscience.2010.04.032. PubMed PMID: 20412834.

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